6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide
Beschreibung
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE is a complex organic compound characterized by its unique structure, which includes a dibenzo-oxathiazepine core
Eigenschaften
Molekularformel |
C13H10N2O5S |
|---|---|
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
6-methyl-3-nitrobenzo[c][5,2,1]benzoxathiazepine 5,5-dioxide |
InChI |
InChI=1S/C13H10N2O5S/c1-14-10-4-2-3-5-11(10)20-12-7-6-9(15(16)17)8-13(12)21(14,18)19/h2-8H,1H3 |
InChI-Schlüssel |
JCFAXMVHKCOKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2OC3=C(S1(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]THIAZEPINE-5,5(6H)-DIONE: Similar structure but lacks the oxygen atom in the oxathiazepine ring.
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXAZEPINE-5,5(6H)-DIONE: Similar structure but lacks the sulfur atom in the oxathiazepine ring.
Uniqueness
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which can influence its chemical reactivity and biological activity. This dual presence makes it a valuable compound for studying the effects of heteroatoms in organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
